5,6-Methylenedioxy-1-benzenesulfonylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Methylenedioxy-1-benzenesulfonylindole is an organic compound with the molecular formula C15H11NO4S It is characterized by the presence of a methylenedioxy group attached to an indole ring, which is further substituted with a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Methylenedioxy-1-benzenesulfonylindole typically involves the following steps:
Formation of the Methylenedioxy Group: This step involves the reaction of a suitable precursor with formaldehyde and a base to form the methylenedioxy group.
Indole Ring Formation: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5,6-Methylenedioxy-1-benzenesulfonylindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5,6-Methylenedioxy-1-benzenesulfonylindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Methylenedioxy-1-benzenesulfonylindole involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
5,6-Methylenedioxy-1-indanone: Similar structure but lacks the benzenesulfonyl group.
5,6-Dimethoxy-1-indanone: Similar structure with methoxy groups instead of the methylenedioxy group.
5-Chloro-1-indanone: Similar structure with a chlorine atom instead of the methylenedioxy group.
Uniqueness
5,6-Methylenedioxy-1-benzenesulfonylindole is unique due to the presence of both the methylenedioxy and benzenesulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H11NO4S |
---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-[1,3]dioxolo[4,5-f]indole |
InChI |
InChI=1S/C15H11NO4S/c17-21(18,12-4-2-1-3-5-12)16-7-6-11-8-14-15(9-13(11)16)20-10-19-14/h1-9H,10H2 |
InChI Key |
IZGIILVILVIVOE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=CN3S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.